molecular formula C11H9Br2N3 B6344627 3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole CAS No. 1240590-73-1

3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole

Cat. No.: B6344627
CAS No.: 1240590-73-1
M. Wt: 343.02 g/mol
InChI Key: KJMXISOYVRTXPM-QPJJXVBHSA-N
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Description

3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole is a unique chemical compound known for its notable reactivity and versatility in various scientific fields

Preparation Methods

This compound can be synthesized through a series of well-defined synthetic routes:

  • Synthetic Routes

    A common method starts with the formation of the 1,2,4-triazole ring followed by electrophilic bromination to introduce bromine atoms at the 3 and 5 positions. The phenylprop-2-en-1-yl group can be attached via a series of palladium-catalyzed cross-coupling reactions.

  • Industrial Production

    Industrial methods often utilize microwave-assisted synthesis to improve yield and reduce reaction times, allowing large-scale production with consistent quality.

Chemical Reactions Analysis

3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole undergoes several types of reactions due to the presence of multiple reactive sites:

  • Oxidation

    Can be oxidized at the phenylprop-2-en-1-yl group using oxidizing agents like potassium permanganate, forming epoxides and other oxygenated derivatives.

  • Reduction

    Reductive conditions can remove bromine atoms or reduce the double bonds in the phenylprop-2-en-1-yl group, often using reagents like sodium borohydride.

  • Substitution

    The bromine atoms in the triazole ring can be substituted with nucleophiles, such as amino or alkyl groups, under mild conditions. Common reagents include potassium tert-butoxide.

  • Major Products

    Depending on the reaction, products can range from epoxides, reduced triazole derivatives, to various substituted triazoles.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

  • Chemistry

    Acts as a precursor in the synthesis of more complex molecules and a reagent in various organic reactions.

  • Biology

    The triazole moiety is significant in the design of biologically active compounds, including antifungal and antibacterial agents.

  • Medicine

    Its derivatives are investigated for potential therapeutic uses, such as anticancer and antiviral agents, due to their ability to interact with biological macromolecules.

  • Industry

    Used in the development of advanced materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism by which 3,5-dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole exerts its effects is primarily through:

  • Molecular Targets

    Often interacts with enzymes and receptors due to its structural complexity, modulating their activity.

  • Pathways Involved

    Inhibits or activates specific signaling pathways, influencing cellular processes like apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Comparing this compound with others highlights its uniqueness:

  • Similar Compounds

    Compounds like 3,5-dibromo-1H-1,2,4-triazole and 1-(2E)-3-phenylprop-2-en-1-yl-1H-1,2,4-triazole share structural similarities.

  • Uniqueness

    The combination of dibromo and phenylprop-2-en-1-yl substituents offers distinct chemical reactivity and enhanced application potential, making it a valuable compound in various research and industrial contexts.

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Properties

IUPAC Name

3,5-dibromo-1-[(E)-3-phenylprop-2-enyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2N3/c12-10-14-11(13)16(15-10)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMXISOYVRTXPM-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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